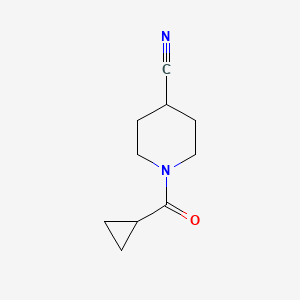

1-Cyclopropanecarbonylpiperidine-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropanecarbonylpiperidine-4-carbonitrile is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.235. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conformational Restriction in Biologically Active Compounds

1-Cyclopropanecarbonylpiperidine-4-carbonitrile demonstrates utility in synthesizing biologically active compounds with restricted conformation. The cyclopropane ring is employed to limit the flexibility of these compounds, aiding in the investigation of their bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).

Cyanation Reagents

This compound also finds application in the field of cyanation chemistry. It acts in reactions involving N-aryl compounds, facilitating the addition of cyanide to iminium carbon atoms, thus contributing to the synthesis of various carbonitrile compounds (Döpp, Jüschke, & Henkel, 2002).

Anti-Proliferative Properties and DNA Binding

In cancer research, derivatives of this compound, such as 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile, have been synthesized and tested for their cytotoxic potencies, particularly in colorectal cancer cell lines. These derivatives show promise in inducing cell cycle arrest and apoptosis, making them potential candidates for chemotherapy (Ahagh et al., 2019).

Synthesis of Disubstituted Cyclopropane-1-Carbonitriles

Efficient methods have been developed for synthesizing 2,3-disubstituted cyclopropane-1-carbonitriles, showcasing the adaptability of the cyclopropane structure in various chemical transformations. These compounds have been confirmed through X-ray crystallography (Wang et al., 2017).

Divergent Regioselectivity in Condensation Reactions

The compound is involved in three-component condensation reactions, demonstrating divergent regioselectivity. This process is significant in synthesizing diverse chemical structures, including 4,5-dihydrofuran-3-carbonitriles and 2H-Pyran-5-carbonitriles (Demidov et al., 2021).

Photoluminescence in Transition Metal-Cyanopyridine Polymers

Another application is in the synthesis of transition metal-cyanopyridines, where these polymers exhibit strong emissions due to π→π* charge-transfer interaction, making them interesting for studies in photoluminescence (Chen et al., 2011).

Properties

IUPAC Name |

1-(cyclopropanecarbonyl)piperidine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-7-8-3-5-12(6-4-8)10(13)9-1-2-9/h8-9H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCBWUINXNCIKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(CC2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-phenylpropanamide](/img/structure/B2358100.png)

![4-Chloro-2-(5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2358102.png)

![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2358105.png)

![Tert-butyl 3-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperidine-1-carboxylate](/img/structure/B2358107.png)

![7-(4-methoxyphenyl)-2,5-dimethyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2358113.png)

![2-(4-chlorophenoxy)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2358115.png)

![1-[(naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2358116.png)

![1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2358121.png)